molecular formula C8H7F3N2O2 B6598660 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2103219-08-3

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B6598660
CAS RN: 2103219-08-3
M. Wt: 220.15 g/mol
InChI Key: BOFFHNMQSALZLH-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (4CPTPA) is a novel organic acid that has been studied for its potential applications in various scientific research areas. This compound has been synthesized using a variety of methods, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the fields of biochemistry, medicinal chemistry, and materials science. In biochemistry, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to act as a novel inhibitor of enzymes. In medicinal chemistry, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to act as a novel drug that could be used to treat various diseases. In materials science, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to be used as a catalyst for the production of polymers and other materials.

Mechanism of Action

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of an enzyme and prevents other molecules from binding to it. This inhibition can lead to a decrease in the activity of the enzyme, resulting in a decrease in the rate of a particular biochemical reaction. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to act as a reversible inhibitor, meaning that it can be removed from the enzyme's active site and the enzyme's activity can be restored.
Biochemical and Physiological Effects
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. In biochemical studies, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In physiological studies, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have a variety of effects on cells and tissues, including modulating the activity of various signaling pathways and influencing the expression of various genes.

Advantages and Limitations for Lab Experiments

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for use in lab experiments. One of the major advantages of 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is its ability to act as a competitive inhibitor of enzymes, allowing for the inhibition of specific biochemical reactions in a reversible manner. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also limited in its ability to penetrate cell membranes, meaning that it may not be effective for experiments involving intracellular targets.

Future Directions

There are a variety of potential future directions for the use of 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One potential direction is the development of novel drugs that utilize 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as an active ingredient. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be used as a tool to study the effects of enzyme inhibition on various biochemical pathways. 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could also be used as a tool to study the effects of gene expression on various physiological processes. Finally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be used as a tool to study the effects of various signaling pathways on cell behavior.

Synthesis Methods

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized using a variety of methods, including a one-pot reaction, a two-step reaction, and a three-step reaction. The one-pot reaction involves the reaction of 1-chloro-3-trifluoromethyl-5-methylpyrazole with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The two-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic acid. The three-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic anhydride, and finally the reaction of the resulting intermediate with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid.

properties

IUPAC Name

4-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4(3-1-2-3)5(7(14)15)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFFHNMQSALZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

2103219-08-3
Record name 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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